Boc-alpha-allyl-DL-Pro-OH

Peptidomimetics Conformational Analysis Drug Design

Researchers designing peptidomimetics or stapled peptides face a critical limitation: standard α-substituted prolines lack an orthogonal handle for late-stage diversification, forcing early route commitment. Boc-α-allyl-DL-Pro-OH solves this with its unique α-allyl side chain-chemically orthogonal to Boc-SPPS conditions yet reactive in cross-metathesis (40-92% yields under microwave) for post-assembly functionalization. Validated in proline-locked hydrocarbon staples that enhance α-helicity and catalytic activity. Racemic mixture; ≥96.0% purity; non-hazardous for transport. • Enables cross-metathesis diversification after peptide assembly • Validated building block for hydrocarbon-stapled peptide design • Compatible with standard Boc-SPPS protocols • Stored at 2-8°C; ships at ambient temperature

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
CAS No. 315234-49-2
Cat. No. B1276854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-alpha-allyl-DL-Pro-OH
CAS315234-49-2
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)O
InChIInChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)
InChIKeyZTMLHNDSVVOEEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-alpha-allyl-DL-Pro-OH Specifications & Applications


Boc-alpha-allyl-DL-Pro-OH (CAS 315234-49-2) is a racemic, N-Boc-protected α-allyl proline derivative classified as a non-proteinogenic α,α-disubstituted amino acid building block . Its molecular formula is C13H21NO4 with a molecular weight of 255.31 g/mol . This compound is primarily employed in solid-phase peptide synthesis (SPPS) utilizing Boc-chemistry strategies, where the N-Boc protecting group and α-allyl side chain serve as versatile synthetic handles . The α-allyl group confers unique reactivity, enabling further diversification through cross-metathesis and other transformations, which is central to its utility in constructing complex peptidomimetics and conformationally constrained peptides [1].

Why Boc-alpha-allyl-DL-Pro-OH Cannot Be Substituted


Simple substitution of Boc-alpha-allyl-DL-Pro-OH with other α-substituted or unsubstituted proline analogs is not scientifically justifiable due to profound differences in conformational bias and chemical reactivity. Computational studies demonstrate that the steric requirements of an α-substituent significantly modulate the backbone conformational preferences of proline-containing peptides, with different substituents (e.g., methyl, phenyl, allyl) populating distinct low-energy conformations [1]. The allyl group is unique in providing a chemically orthogonal handle for late-stage diversification via cross-metathesis, which is impossible with α-methyl or α-benzyl analogs [2]. Furthermore, α-allyl proline derivatives are specifically validated for use in hydrocarbon-stapled peptides, a technology where alternative α-substituents are either unreactive or would require entirely different chemistry [3]. Therefore, replacing this compound with a generic analog risks altering peptide secondary structure, abrogating a key synthetic step, or yielding a product with entirely different pharmacological properties.

Quantitative Evidence for Boc-alpha-allyl-DL-Pro-OH


Conformational Impact of α-Substituents on Prolines

DFT calculations (B3LYP/6-31+G(d,p)) on N-acetyl-N'-methylamide derivatives reveal that α-substitution on proline alters the relative energies of accessible backbone conformations. While the study directly compares α-hydrogen (L-proline), α-methyl, and α-phenyl derivatives, it provides a class-level inference that the steric bulk of the α-allyl group in Boc-alpha-allyl-DL-Pro-OH will exert a distinct conformational bias compared to the smaller α-methyl or larger α-phenyl analogs, thereby influencing the secondary structure of peptides into which it is incorporated [1].

Peptidomimetics Conformational Analysis Drug Design

Enhanced Catalysis in Stapled Peptide Organocatalysts

A stapled peptide (B') incorporating an (R)-α-allyl-proline cross-linking motif demonstrated a seven-fold increase in catalytic rate compared to its unstapled counterpart (peptide B) in the Michael addition of 1-methylindole to an α,β-unsaturated aldehyde. The stapled catalyst B' retained high activity even at reduced catalyst loadings (5 mol%) and lower temperatures (0 °C) [1]. While this study uses the enantiopure (R)-α-allyl-proline, it provides strong class-level evidence for the utility of the α-allyl proline scaffold in creating highly active, constrained peptide catalysts.

Organocatalysis Peptide Chemistry Asymmetric Synthesis

Cross-Metathesis Diversification of Allylproline

The allyl side chain of N-Boc-allylproline (a key structural motif of Boc-alpha-allyl-DL-Pro-OH) is a versatile handle for cross-metathesis (CM) with a variety of terminal alkenes. Under microwave heating conditions using a second-generation Hoveyda-Grubbs catalyst, CM reactions with alkenes bearing hydroxy, silyloxy, ester, and glycosidic groups proceeded with good selectivity, affording the corresponding α-substituted proline derivatives in yields ranging from 40–92% [1]. In contrast, N-Boc-proline lacks this reactive handle, and α-alkyl analogs like Boc-alpha-methyl-DL-Pro-OH cannot undergo analogous diversification reactions.

Synthetic Methodology Peptide Diversification Cross-Metathesis

Purity Specification for Procurement

Boc-alpha-allyl-DL-Pro-OH is commercially available with a minimum purity specification of ≥96.0% (HPLC or titration), as documented by major chemical suppliers . This specification ensures the compound is suitable for demanding applications in solid-phase peptide synthesis (SPPS), where high purity is essential to prevent side reactions and ensure high-fidelity sequence assembly. Lower purity grades of generic proline derivatives (often 95% or unspecified) may introduce impurities that compromise synthetic yields and complicate purification.

Quality Control Procurement Peptide Synthesis

Key Applications of Boc-alpha-allyl-DL-Pro-OH


Conformationally Constrained Peptidomimetics

Researchers designing peptidomimetics with defined secondary structures should prioritize Boc-alpha-allyl-DL-Pro-OH. The α-allyl group introduces a unique steric constraint that modulates the peptide backbone's conformational landscape differently than α-methyl or α-phenyl analogs, as supported by computational studies on α-substituted prolines [1]. This allows for the fine-tuning of turn structures and helical propensities in bioactive peptides.

Hydrocarbon-Stapled Peptide Construction

For projects aimed at developing hydrocarbon-stapled peptides with improved metabolic stability, cell permeability, or catalytic activity, Boc-alpha-allyl-DL-Pro-OH is an essential building block. The α-allyl side chain is specifically recognized as a key component in 'proline-locked' staples that strongly nucleate α-helix formation [2]. In related systems, such staples have been shown to increase catalytic activity seven-fold compared to unstapled controls, demonstrating the functional impact of this motif [3].

Late-Stage Diversification via Cross-Metathesis

When a synthetic route requires the installation of diverse functional groups onto a proline scaffold after peptide assembly, Boc-alpha-allyl-DL-Pro-OH is the superior choice. The allyl group is an established handle for cross-metathesis with a broad range of terminal alkenes, affording diversified α-substituted prolines in yields of 40–92% under microwave conditions [4]. This orthogonal reactivity is unavailable with α-unsubstituted or α-alkyl proline derivatives.

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